molecular formula C13H19N3O2 B11650769 (1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline CAS No. 163557-61-7

(1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11650769
CAS No.: 163557-61-7
M. Wt: 249.31 g/mol
InChI Key: AXOFLCFUCYOTNG-UHFFFAOYSA-N
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Description

(1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline is a complex organic compound with a unique structure that includes hydrazinylidene and tetrahydroisoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into more reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, acids, and bases are employed depending on the type of substitution.

Major Products

The major products formed from these reactions vary depending on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

(1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for creating more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of (1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system .

Comparison with Similar Compounds

Similar Compounds

    (1Z)-1-Hydrazinylidene-6,7-dimethoxy-3,3-dimethyl-1,2,3,4-tetrahydroisoquinoline: shares similarities with other tetrahydroisoquinoline derivatives and hydrazine-containing compounds.

Uniqueness

    Structural Uniqueness: The combination of hydrazinylidene and tetrahydroisoquinoline moieties makes this compound unique.

    Functional Uniqueness: Its ability to undergo various chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

CAS No.

163557-61-7

Molecular Formula

C13H19N3O2

Molecular Weight

249.31 g/mol

IUPAC Name

(6,7-dimethoxy-3,3-dimethyl-4H-isoquinolin-1-yl)hydrazine

InChI

InChI=1S/C13H19N3O2/c1-13(2)7-8-5-10(17-3)11(18-4)6-9(8)12(15-13)16-14/h5-6H,7,14H2,1-4H3,(H,15,16)

InChI Key

AXOFLCFUCYOTNG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=CC(=C(C=C2C(=N1)NN)OC)OC)C

Origin of Product

United States

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